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Abstract
HEI3090, systematically named (5S)-1-(6-chloropyridin-3-yl)-5-((2,4-

dichlorobenzyl)carbamoyl)pyrrolidin-2-one, is a novel small molecule positive modulator of the

P2X7 receptor. It has demonstrated significant potential in preclinical studies as an anti-tumor

agent by promoting anti-tumor immune responses. This document provides detailed application

notes and protocols for the chemical synthesis and purification of HEI3090, based on publicly

available information, primarily from patent literature. The protocols are intended to guide

researchers in the replication and potential optimization of the synthesis and purification of this

compound for research and development purposes.

Introduction
HEI3090 is a pyrrolidin-2-one derivative that has been identified as a potent positive allosteric

modulator of the P2X7 receptor.[1][2] The activation of the P2X7 receptor on immune cells,

particularly dendritic cells, by HEI3090 in the presence of ATP, leads to the production of pro-

inflammatory cytokines such as IL-18.[1] This, in turn, enhances the anti-tumor activity of NK

and CD4+ T cells.[1] The promising preclinical data for HEI3090, especially in combination with

immunotherapy, has generated significant interest in its synthesis and further investigation.[3]

This document outlines the synthetic route and purification methods for HEI3090, as detailed in

patent WO2019185868A1, which is cited as the primary source for its synthesis.[1]
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Synthesis of HEI3090
The synthesis of HEI3090 involves a multi-step process starting from L-pyroglutamic acid. The

overall synthetic workflow is depicted below.

Synthesis Workflow

L-Pyroglutamic acid Methyl L-pyroglutamate

Esterification
(MeOH, SOCl2)

Methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate

Buchwald-Hartwig Amination
(3-bromo-6-chloropyridine,

Pd2(dba)3, Xantphos, Cs2CO3)
1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid

Hydrolysis
(LiOH) HEI3090

((5S)-1-(6-chloropyridin-3-yl)-5-((2,4-
dichlorobenzyl)carbamoyl)pyrrolidin-2-one)

Amide Coupling
((2,4-dichlorophenyl)methanamine,

HATU, DIPEA)

Click to download full resolution via product page

Caption: Synthetic pathway for HEI3090.

Experimental Protocols
Step 1: Synthesis of Methyl L-pyroglutamate

Reaction: L-Pyroglutamic acid is esterified to its methyl ester.

Procedure:

Suspend L-pyroglutamic acid (1.0 eq) in methanol.

Cool the suspension to 0 °C.

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Concentrate the reaction mixture under reduced pressure to obtain the crude methyl L-

pyroglutamate. This is often used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate
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Reaction: Buchwald-Hartwig amination is used to couple the methyl L-pyroglutamate with 3-

bromo-6-chloropyridine.

Procedure:

To a solution of methyl L-pyroglutamate (1.0 eq) in a suitable solvent (e.g., dioxane or

toluene), add 3-bromo-6-chloropyridine (1.1 eq), cesium carbonate (Cs₂CO₃) (2.0 eq),

tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), and Xantphos (0.1 eq).

Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent

(e.g., ethyl acetate), and filter through celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Procedure:

Dissolve the purified methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate (1.0

eq) in a mixture of tetrahydrofuran (THF) and water.

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4

hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the carboxylic acid.

Step 4: Synthesis of HEI3090 ((5S)-1-(6-chloropyridin-3-yl)-5-((2,4-

dichlorobenzyl)carbamoyl)pyrrolidin-2-one)

Reaction: The carboxylic acid is coupled with (2,4-dichlorophenyl)methanamine using a

peptide coupling agent.

Procedure:

Dissolve 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in a suitable

solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).

Add (2,4-dichlorophenyl)methanamine (1.1 eq), HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

Stir the reaction mixture at room temperature for 12-18 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with ethyl

acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product to obtain HEI3090.

Purification of HEI3090
The final purification of HEI3090 is typically achieved through column chromatography followed

by recrystallization or precipitation to obtain a high-purity product.
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Purification Protocol
1. Column Chromatography:

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate in

hexanes). The optimal solvent system should be determined by thin-layer chromatography

(TLC) to achieve an Rf value of ~0.3 for the product.

Procedure:

Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

Dissolve the crude HEI3090 in a minimal amount of dichloromethane or the mobile phase.

Load the sample onto the column.

Elute the column with the gradient solvent system, collecting fractions.

Monitor the fractions by TLC and combine the fractions containing the pure product.

Evaporate the solvent from the combined pure fractions under reduced pressure.

2. Recrystallization/Precipitation:

Solvent System: A suitable solvent system for recrystallization could be a mixture of a good

solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

Procedure:

Dissolve the product from column chromatography in a minimal amount of a hot "good"

solvent.

Slowly add a "poor" solvent until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature and then place it in a refrigerator or

freezer to promote crystallization.
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Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and

dry under vacuum.

Data Presentation
Step Product

Starting
Material

Reagents Yield (%) Purity (%)

1

Methyl L-

pyroglutamat

e

L-

Pyroglutamic

acid

Methanol,

SOCl₂
>95 (crude) -

2

Methyl 1-(6-

chloropyridin-

3-yl)-5-

oxopyrrolidin

e-2-

carboxylate

Methyl L-

pyroglutamat

e

3-bromo-6-

chloropyridin

e, Pd₂(dba)₃,

Xantphos,

Cs₂CO₃

60-75
>95 (after

column)

3

1-(6-

chloropyridin-

3-yl)-5-

oxopyrrolidin

e-2-

carboxylic

acid

Methyl 1-(6-

chloropyridin-

3-yl)-5-

oxopyrrolidin

e-2-

carboxylate

LiOH 85-95 >98

4 HEI3090

1-(6-

chloropyridin-

3-yl)-5-

oxopyrrolidin

e-2-

carboxylic

acid

(2,4-

dichlorophen

yl)methanami

ne, HATU,

DIPEA

70-85
>99 (after

purification)

Note: Yields and purity are estimates based on general synthetic procedures for similar

compounds and may vary depending on the specific reaction conditions and purification

techniques used.
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Logical Relationship Diagram
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Caption: Logical workflow for HEI3090 synthesis and purification.

Conclusion
The synthesis and purification of HEI3090 can be achieved through a robust multi-step

synthetic sequence. The provided protocols offer a detailed guide for researchers to produce

this valuable compound for further investigation into its biological activities and therapeutic

potential. Adherence to standard laboratory safety practices is essential when carrying out

these procedures. The final purity of HEI3090 should be confirmed using appropriate analytical

techniques such as NMR, LC-MS, and HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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